4'-Ethyl-4-dimethylaminoazobenzene
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Overview
Description
4’-Ethyl-4-dimethylaminoazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and photoswitching properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of 4’-Ethyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite to convert the azo group to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium dithionite, acidic or basic conditions.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Functionalized azobenzene derivatives.
Scientific Research Applications
4’-Ethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4’-Ethyl-4-dimethylaminoazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This process is initiated by the absorption of light, leading to a change in the molecular geometry and electronic distribution. The trans form is more stable, while the cis form is metastable and can revert to the trans form upon thermal relaxation .
Comparison with Similar Compounds
- 4-Dimethylaminobenzoic acid ethyl ester
- N,N-Dimethylaniline
- 4-Nitro-4’-dimethylaminoazobenzene
Comparison: 4’-Ethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 4-Dimethylaminobenzoic acid ethyl ester, it has enhanced photoswitching capabilities. Unlike N,N-Dimethylaniline, it exhibits significant color changes upon photoisomerization. Compared to 4-Nitro-4’-dimethylaminoazobenzene, it has a different electronic distribution, affecting its reactivity and applications .
Properties
CAS No. |
25548-38-3 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
DGQBCKAZUSBZND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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